Ethyl 1,6-naphthyridine-2-carboxylate
Overview
Description
Ethyl 1,6-naphthyridine-2-carboxylate is a compound that belongs to the class of 1,6-naphthyridines . This class of compounds has been gaining interest due to their pharmacological activity, with applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a topic of interest in the field of synthetic and medicinal chemistry . Although recent synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines, a complete correlation of synthesis with biological activity remains elusive .Molecular Structure Analysis
1,6-Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents .Scientific Research Applications
Synthesis and Structural Properties
- Synthesis Techniques : Ethyl 1,6-naphthyridine derivatives can be synthesized through various techniques. For example, Balogh et al. (2009) demonstrated the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates using a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates (Balogh, Hermecz, Simon, & Pusztay, 2009).
- Enantioselective Synthesis : Katritzky et al. (1999) achieved enantioselective synthesis of ethyl 6-substituted-2,3,3a,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates from tryptophan, highlighting the potential for creating optically pure compounds (Katritzky, Qiu, Yang, & Steel, 1999).
Antibacterial Applications
- Antibacterial Activity : Hirose et al. (1982) synthesized 1-alkyl-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids and found enhanced in vitro antibacterial activity, particularly against Pseudomonas aeruginosa, suggesting their potential use as antibacterial agents (Hirose, Mishio, Matsumoto, & Minami, 1982).
Chemical Synthesis and Modifications
- Three-Step Synthesis : Ioannidou et al. (2011) reported a three-step synthesis of Ethyl canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, which is important for the construction of central pyrrole in medicinal chemistry (Ioannidou, Martin, Gollner, & Koutentis, 2011).
- Substituted Pyrimido Naphthyridines : Plisson and Chenault (2001) converted Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, indicating its versatility in creating novel compounds (Plisson & Chenault, 2001).
Medicinal Chemistry
- Cytotoxic Activity : Deady et al. (2005) extended the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and found potent cytotoxicity against various cancer cells, highlighting its potential in cancer research (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Mechanism of Action
Future Directions
The future directions in the study of 1,6-naphthyridines include further exploration of their synthesis and biological applications . There is a need for a complete correlation of synthesis with biological activity . Additionally, the utility of 1,6-naphthyridines displaying activities other than anticancer has also been suggested as a future direction .
Properties
IUPAC Name |
ethyl 1,6-naphthyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-4-3-8-7-12-6-5-9(8)13-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAPUKARAPRTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704702 | |
Record name | Ethyl 1,6-naphthyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005030-66-9 | |
Record name | Ethyl 1,6-naphthyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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